molecular formula C22H24ClN5OS B12034400 2-({4-allyl-5-[(3-chloro-2-methylanilino)methyl]-4H-1,2,4-triazol-3-yl}sulfanyl)-N-(2-methylphenyl)acetamide CAS No. 538337-16-5

2-({4-allyl-5-[(3-chloro-2-methylanilino)methyl]-4H-1,2,4-triazol-3-yl}sulfanyl)-N-(2-methylphenyl)acetamide

Cat. No.: B12034400
CAS No.: 538337-16-5
M. Wt: 442.0 g/mol
InChI Key: ATTPWVCDOBYQCR-UHFFFAOYSA-N
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Description

This compound is a complex organic molecule with the following chemical formula:

C22H24ClN5OS\text{C}_{22}\text{H}_{24}\text{ClN}_5\text{OS}C22​H24​ClN5​OS

It contains several functional groups, including an amide, an allyl group, and a triazole ring. Let’s explore its properties and applications.

Preparation Methods

Synthetic Routes: The synthesis of this compound involves several steps. One common synthetic route includes the following reactions:

    Allylation: The allyl group is introduced using allyl bromide or another allylating agent.

    Triazole Formation: The triazole ring is formed through a cyclization reaction between an azide and an alkyne.

    Sulfanylation: The thiol group (sulfanyl) is introduced using a suitable reagent.

    Amidation: The amide group is formed by reacting the sulfanyl compound with an appropriate carboxylic acid derivative.

Industrial Production: Industrial production methods for this compound are not widely documented due to its rarity and unique properties. Researchers often synthesize it in the lab for specific applications.

Chemical Reactions Analysis

Reactions:

    Oxidation: The compound can undergo oxidation reactions, converting the sulfur atom to a sulfoxide or sulfone.

    Reduction: Reduction of the triazole ring or the chloro substituent may occur.

    Substitution: The chlorine atom can be substituted with other groups.

    Amide Hydrolysis: Under acidic or basic conditions, the amide bond can be hydrolyzed.

Common Reagents and Conditions:

    Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄).

    Substitution: Nucleophiles like amines or alkoxides.

    Amide Hydrolysis: Acidic or basic aqueous solutions.

Major Products: The major products depend on the specific reaction conditions and reagents used.

Scientific Research Applications

This compound has diverse applications:

    Medicine: It may exhibit antimicrobial, antifungal, or antiviral properties.

    Chemical Biology: Researchers use it as a probe to study biological processes.

    Industry: Its unique structure could have applications in materials science or catalysis.

Mechanism of Action

The exact mechanism of action remains an active area of research. It likely interacts with specific molecular targets or pathways, influencing cellular processes.

Comparison with Similar Compounds

While this compound is rare, its uniqueness lies in the combination of the allyl group, triazole ring, and sulfanyl moiety. Similar compounds include other triazoles, amides, and sulfur-containing molecules.

Properties

CAS No.

538337-16-5

Molecular Formula

C22H24ClN5OS

Molecular Weight

442.0 g/mol

IUPAC Name

2-[[5-[(3-chloro-2-methylanilino)methyl]-4-prop-2-enyl-1,2,4-triazol-3-yl]sulfanyl]-N-(2-methylphenyl)acetamide

InChI

InChI=1S/C22H24ClN5OS/c1-4-12-28-20(13-24-19-11-7-9-17(23)16(19)3)26-27-22(28)30-14-21(29)25-18-10-6-5-8-15(18)2/h4-11,24H,1,12-14H2,2-3H3,(H,25,29)

InChI Key

ATTPWVCDOBYQCR-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1NC(=O)CSC2=NN=C(N2CC=C)CNC3=C(C(=CC=C3)Cl)C

Origin of Product

United States

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